2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-15-5-7-16(8-6-15)22-25-23(31-26-22)17-9-10-20(29)27(13-17)14-18-12-21(30)28-11-3-2-4-19(28)24-18/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMPOLXDTPDZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features, which include a pyridine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1251620-53-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the oxadiazole ring is significant as compounds containing this moiety have been shown to exhibit diverse biological activities:
- Anticancer Activity : Research indicates that derivatives of oxadiazole can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated inhibitory effects on histone deacetylases (HDACs) and carbonic anhydrases (CA), both of which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : The oxadiazole derivatives have also been explored for their antimicrobial efficacy against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes such as butyrylcholinesterase (BChE) and cyclooxygenases (COX), which are relevant in neurodegenerative diseases and inflammatory conditions .
Case Studies
Several studies have reported on the biological activities of compounds related to the target structure:
- Anticancer Studies : A study evaluating similar oxadiazole derivatives found that they exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds induced apoptosis through the activation of caspase pathways and upregulation of p53 expression, suggesting a mechanism involving cell cycle arrest .
- Antimicrobial Evaluation : Another research focused on the synthesis of metal complexes derived from oxadiazole reported promising antimicrobial activity against various pathogens. The study highlighted the effectiveness of these complexes in inhibiting bacterial growth, which could be attributed to their ability to chelate metal ions essential for microbial metabolism .
Research Findings
The following table summarizes key findings from recent studies on similar compounds:
Scientific Research Applications
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to the pyrido[1,2-a]pyrimidine scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. Specifically, it has been studied as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly proliferating cells. Inhibition of DHODH can lead to reduced nucleotide availability and subsequently hinder cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the oxadiazole and pyridine substituents have been systematically explored to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly impact the compound's binding affinity to target enzymes .
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized several derivatives of the target compound and evaluated their biological activities using in vitro assays. The results indicated that specific substitutions on the oxadiazole ring enhanced antitumor activity against breast cancer cell lines while maintaining low toxicity profiles in normal cells.
Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding interactions between the compound and DHODH. The docking studies revealed favorable interactions that correlate with the observed inhibitory activity, providing insights into how structural modifications could further improve potency .
Q & A
Q. What are the standard methods for synthesizing and characterizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the oxadiazole and pyridopyrimidinone moieties. Key steps include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) under reflux conditions, with sodium hydroxide as a base (e.g., in ).
- Purification : Column chromatography or recrystallization to achieve >95% purity (e.g., 99% purity reported in ).
- Characterization :
Reference Table : Example Characterization Data from :
| Compound | Yield (%) | Melting Point (°C) | Key Techniques |
|---|---|---|---|
| 2l | 83 | 151–154 | 1H NMR, HRMS |
| 2m | 72 | 221–224 | 1H NMR, HRMS |
| 8 | 96 | 216–218 | 1H NMR, HPLC |
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Respiratory protection, nitrile gloves, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation ().
- Emergency measures :
- Storage : Keep away from heat sources (P210 guidelines in ).
Advanced Research Questions
Q. How can synthesis yields be optimized for derivatives of this compound?
Methodological Answer:
- Variable optimization :
- Case study : achieved 96% yield for compound 8 via thiourea-mediated coupling, highlighting reagent stoichiometry as critical.
Reference Table : Yield Optimization Strategies from and :
| Condition | Impact on Yield | Example Outcome |
|---|---|---|
| Catalyst loading | ↑ 10–15% | 72% → 83% |
| Reaction time | Optimal 24h | 96% yield |
| Solvent (DCM vs. THF) | THF improves solubility | 99% purity () |
Q. How to resolve discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
Q. How to design pharmacological assays to evaluate bioactivity?
Methodological Answer:
- Experimental design : Randomized block design with split-split plots for multi-variable analysis (e.g., ).
- Parameters :
- Dose-response curves : IC50 determination via cell-based assays.
- Control groups : Use reference inhibitors (e.g., kinase inhibitors).
- Statistical rigor : Four replicates per condition and ANOVA for significance ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
